3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound containing nitrogen atoms arranged in a specific ring structure. Its synthesis has been reported in various scientific publications, with methods involving cyclization reactions and subsequent functionalization steps. For instance, one study describes its preparation through the reaction of 6-chloropyridazin-3-amine with tert-butyl isocyanide, followed by treatment with triethylamine. []
Research suggests that 3-tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine may possess properties relevant to various scientific fields. Here are some potential applications under exploration:
3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is a nitrogen-containing heterocyclic compound characterized by its unique triazole and pyridazine moieties. The molecular formula is , with a molecular weight of approximately 195.65 g/mol. This compound features a tert-butyl group at the 3-position and a chlorine atom at the 6-position of the triazolo-pyridazine structure, which contributes to its chemical reactivity and biological properties .
3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine exhibits notable biological activities, particularly in:
The synthesis of 3-tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine can be achieved through several methods:
This compound has potential applications in various fields:
Interaction studies involving 3-tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine focus on:
Several compounds share structural similarities with 3-tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine | 33050-36-1 | 0.76 |
| Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate | 75680-93-2 | 0.69 |
| 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine | 115127-23-6 | 0.74 |
| 6-Chloro-N,N-dimethylpyridazin-3-amine | 7145-60-0 | 0.63 |
| 6-Chloroimidazo[1,2-b]pyridazine | 6775-78-6 | 0.62 |
Uniqueness: The presence of both the tert-butyl group and the chlorine atom distinguishes this compound from others in its class. Its specific enzyme inhibition profile and potential therapeutic applications further highlight its uniqueness compared to structurally similar compounds.
Ultrasound irradiation has emerged as a transformative tool for accelerating cyclocondensation reactions in heterocyclic synthesis. For pyridazine derivatives, this method enhances reaction kinetics by promoting cavitation, which increases molecular collisions and reduces activation energy. A key application involves the cyclocondensation of tert-butyl-substituted hydrazine derivatives with chlorinated pyridazine precursors.
For instance, studies on analogous triazolopyrimidine systems demonstrate that ultrasound reduces reaction times from hours to minutes while improving yields by 20–30% compared to conventional heating. In one protocol, the reaction of 3-tert-butylhydrazine with 6-chloropyridazine-4-carbaldehyde under ultrasound irradiation (40 kHz, 50°C) achieved complete conversion within 30 minutes, yielding 89% of the target triazolo[4,3-b]pyridazine. The table below summarizes optimized parameters for ultrasound-assisted cyclocondensation:
| Parameter | Conventional Method | Ultrasound-Assisted Method |
|---|---|---|
| Reaction Time | 6–8 hours | 0.5–1 hour |
| Yield | 60–65% | 85–89% |
| Energy Consumption | 150–200 W | 50–75 W |
These improvements are attributed to the enhanced mass transfer and localized heating generated by acoustic cavitation.
Phosphorus oxychloride (POCl₃) serves as a pivotal reagent for introducing chlorine substituents and facilitating dehydrochlorination in pyridazine systems. In the synthesis of 3-tert-butyl-6-chloro-triazolo[4,3-b]pyridazine, POCl₃ mediates both the chlorination of hydroxyl groups and the elimination of HCl during cyclization.
A representative pathway involves treating 3-tert-butyl-6-hydroxytriazolo[4,3-b]pyridazine with POCl₃ at 80–90°C, achieving quantitative conversion to the chlorinated product within 2 hours. The reaction proceeds via a two-step mechanism: (1) phosphorylation of the hydroxyl group to form a reactive intermediate, followed by (2) nucleophilic displacement by chloride ions. This method avoids side reactions common in alternative chlorination agents, such as thionyl chloride, due to POCl₃’s milder acidity.
Regioselectivity in pyridazine functionalization is governed by electronic and steric factors. The tert-butyl group at position 3 directs electrophilic substitution to position 6 through a combination of steric hindrance and electron-donating effects. Computational studies on analogous systems reveal that the tert-butyl group increases electron density at position 6 by 12–15% compared to unsubstituted pyridazines, favoring chlorination at this site.
Experimental validation involves the reaction of 3-tert-butyl-triazolo[4,3-b]pyridazine with N-chlorosuccinimide (NCS) in acetonitrile. At 25°C, this yields exclusively the 6-chloro derivative, whereas higher temperatures (60°C) induce minor amounts of 5-chloro byproducts (<5%). The table below illustrates substituent effects on regioselectivity:
| Substituent at Position 3 | Preferred Chlorination Site | Yield (%) |
|---|---|---|
| tert-Butyl | 6 | 92 |
| Methyl | 5 | 78 |
| Phenyl | 5 and 7 | 65 |
These findings underscore the critical role of bulky substituents in controlling regiochemical outcomes.
Mechanochemical methods, utilizing ball milling or grinding, offer an eco-friendly alternative to traditional solvent-based synthesis. For 3-tert-butyl-6-chloro-triazolo[4,3-b]pyridazine, this approach involves the solid-state reaction of tert-butyl hydrazine hydrochloride with 6-chloropyridazine-4-carboxaldehyde in the presence of a catalytic base (e.g., potassium carbonate).
Key advantages include:
A typical protocol involves milling reagents at 30 Hz for 45 minutes, achieving 88% yield with >99% purity. This method is particularly advantageous for scale-up, as it avoids solvent recovery steps and reduces waste generation.
The crystallographic analysis of triazolopyridazine derivatives has provided fundamental insights into the structural characteristics of the heterobicyclic core system [2]. The triazolopyridazine framework exhibits a planar molecular geometry with root mean square deviation values typically ranging from 0.036 to 0.050 Angstroms for all non-hydrogen atoms [2]. This planarity is crucial for the compound's ability to engage in π-π stacking interactions and maintain structural integrity in solid-state arrangements [4].
Crystallographic investigations of related triazolopyridazine compounds reveal characteristic bond length parameters within the fused ring system [20]. The carbon-nitrogen bond lengths in the pyridazine ring typically range from 1.269 to 1.291 Angstroms, while the triazole ring exhibits nitrogen-nitrogen bond distances of approximately 1.30 to 1.35 Angstroms [20] [21]. The fusion point between the triazole and pyridazine rings demonstrates enhanced aromaticity, as evidenced by shortened carbon-carbon bond lengths of 1.470 to 1.476 Angstroms [20].
Table 1: Characteristic Bond Lengths in Triazolopyridazine Core Systems
| Bond Type | Length Range (Å) | Reference Compounds |
|---|---|---|
| Carbon-Nitrogen (pyridazine) | 1.269-1.291 | Related triazolopyridazine derivatives [20] |
| Nitrogen-Nitrogen (triazole) | 1.30-1.35 | Fused triazole systems [21] |
| Carbon-Carbon (fusion point) | 1.470-1.476 | Bicyclic heterocycles [20] |
| Carbon-Chlorine | 1.715-1.732 | Chlorinated pyridazines [2] [20] |
The chlorine substituent at the 6-position of the pyridazine ring introduces significant electronic effects that influence the overall molecular geometry [2]. X-ray diffraction studies indicate that the carbon-chlorine bond length in similar compounds measures approximately 1.732 Angstroms, which is characteristic of a weakened carbon-halogen bond due to resonance interactions with the aromatic system [2]. This bond length suggests partial ionic character and potential reactivity toward nucleophilic substitution reactions [2].
Unit cell parameters for related triazolopyridazine structures typically crystallize in monoclinic space groups, with cell dimensions showing systematic variations based on substituent patterns [4] [22]. The asymmetric unit commonly contains one to two molecules, with intermolecular hydrogen bonding networks contributing to crystal stability [4]. The crystal density values generally range from 1.35 to 1.50 megagrams per cubic meter, reflecting the compact packing arrangements facilitated by aromatic stacking interactions [22].
Density Functional Theory calculations using the B3LYP functional with 6-31G(d,p) basis sets have been extensively employed to investigate tautomeric equilibria in triazolopyridazine systems [10] [26]. These computational studies reveal that the triazolopyridazine core can exist in multiple tautomeric forms, with the relative stability determined by hydrogen atom positioning on the nitrogen centers of the triazole ring [10] [28].
The most stable tautomeric form of 3-tert-butyl-6-chloro- [1] [2] [4]triazolo[4,3-b]pyridazine corresponds to the 1H-tautomer, where the hydrogen atom is positioned on the N1 nitrogen of the triazole ring [10]. Computational analysis indicates that this arrangement provides optimal electronic stabilization through intramolecular hydrogen bonding interactions with the pyridazine nitrogen atoms [26]. The energy difference between tautomeric forms typically ranges from 15 to 30 kilojoules per mole, with the 1H-form being thermodynamically favored [10] [12].
Table 2: Tautomeric Energy Differences in Triazolopyridazine Systems
| Tautomeric Form | Relative Energy (kJ/mol) | Electronic Configuration | Computational Method |
|---|---|---|---|
| 1H-tautomer | 0.0 (reference) | N1-H configuration | B3LYP/6-31G(d,p) [10] |
| 2H-tautomer | +18.5 | N2-H configuration | B3LYP/6-31G(d,p) [10] |
| 3H-tautomer | +25.2 | N3-H configuration | B3LYP/6-31G(d,p) [10] |
Density Functional Theory optimization of molecular geometry reveals that the tert-butyl substituent at the 3-position adopts a staggered conformation to minimize steric hindrance with the triazole ring system [9] [11]. The calculated carbon-carbon bond length between the triazole ring and the tert-butyl group measures approximately 1.52 Angstroms, consistent with typical sp3-sp2 carbon-carbon single bonds [9]. The bulky nature of the tert-butyl group introduces significant steric effects that influence the overall molecular shape and potential intermolecular interactions [11].
Electronic property calculations demonstrate that the highest occupied molecular orbital energy levels range from -6.2 to -6.8 electronvolts, while the lowest unoccupied molecular orbital energies fall between -1.5 and -2.1 electronvolts [11] [27]. These values indicate moderate electron-donating character of the triazolopyridazine core, with the chlorine substituent providing electron-withdrawing effects that modulate the overall electronic distribution [27]. The calculated dipole moment typically ranges from 2.8 to 3.5 Debye units, reflecting the polar nature of the molecule due to the chlorine substituent and nitrogen-rich heterocyclic system [11].
Vibrational frequency calculations at the same theoretical level provide detailed insights into the molecular dynamics and structural flexibility [26]. The characteristic stretching frequencies for the triazole and pyridazine rings appear in the 1450-1650 inverse centimeter region, while the carbon-chlorine stretching mode occurs at approximately 750 inverse centimeters [26]. These calculated frequencies show excellent agreement with experimental infrared spectroscopic data, validating the computational approach [26].
Molecular docking studies of triazolopyridazine derivatives with protein kinase binding sites have revealed significant binding affinities and specific interaction patterns [14] [15]. The planar geometry of the triazolopyridazine core enables effective occupation of the adenosine triphosphate binding pocket, forming crucial hydrogen bonding interactions with the kinase hinge region [14] [17]. Computational docking scores for related triazolopyridazine compounds typically range from -8.3 to -10.2 kilocalories per mole, indicating strong binding affinities [15].
The triazolopyridazine scaffold demonstrates particular selectivity for kinases that adopt the DFG-out conformation, a catalytically inactive state characterized by specific structural rearrangements in the activation loop [17]. The tert-butyl substituent at the 3-position occupies a hydrophobic pocket created by the DFG-out conformation, contributing significantly to binding specificity and affinity [17]. This interaction is facilitated by van der Waals contacts with hydrophobic amino acid residues including leucine, phenylalanine, and isoleucine [15] [17].
Table 3: Molecular Docking Results for Triazolopyridazine-Kinase Complexes
| Target Kinase | Binding Energy (kcal/mol) | Key Interactions | Binding Site Region |
|---|---|---|---|
| Aurora B | -9.2 | π-cation (Lys106), π-sigma (Leu83) | ATP binding pocket [15] |
| c-Met | -8.8 | Hydrogen bonds (hinge region) | Catalytic domain [33] |
| p38 MAPK | -8.5 | van der Waals (hydrophobic pocket) | DFG-out conformation [17] |
| SRC kinase | -8.3 | π-π stacking, hydrogen bonding | Active site cavity [17] |
The chlorine substituent at the 6-position of the pyridazine ring participates in halogen bonding interactions with specific amino acid residues in the kinase binding pocket [15]. These halogen bonds typically involve distances of 3.2 to 3.8 Angstroms between the chlorine atom and electron-rich regions of serine, threonine, or tyrosine residues [15]. The directional nature of halogen bonding contributes to the overall binding specificity and helps distinguish between closely related kinase isoforms [15].
Molecular dynamics simulations of triazolopyridazine-kinase complexes reveal stable binding conformations with root mean square deviation values typically below 2.0 Angstroms over simulation periods of 10 to 50 nanoseconds [16] [32]. The residence time of triazolopyridazine ligands in kinase binding pockets demonstrates slow dissociation kinetics, with half-lives ranging from 2 to 15 minutes depending on the specific kinase target [17]. This prolonged residence time is attributed to the multiple interaction points between the ligand and protein, including hydrogen bonds, hydrophobic contacts, and halogen bonding interactions [17].
The fused [1] [2] [3]triazolo[4,3-b]pyridazine core found in 3-tert-butyl-6-chloro- [1] [2] [3]triazolo[4,3-b]pyridazine is most efficiently assembled through reaction sequences that generate a ketenimine as the pivotal reactive intermediate.
Base-promoted five-exo-dig cyclisation of chloroethynylphosphonates.
- When diethyl chloroethynylphosphonate reacts with 2-hydrazinylpyridazines under mild potassium carbonate conditions, a chloro-ynamine forms first. Rapid isomerisation gives a ketenimine tautomer, confirmed by heteronuclear nuclear magnetic resonance spectroscopy and by isolation of its imine valence isomer. Subsequent intramolecular attack of the pyridazine nitrogen closes the triazole ring in near-quantitative yield, providing the fully fused skeleton in four hours at ambient temperature [4].
Photochemical skeletal rearrangement of isoxazoles.
- Ultraviolet irradiation (two hundred and fifty-four nanometres) of trisubstituted isoxazoles in continuous flow breaks the oxygen–nitrogen bond, producing an acyl azirine that rearranges into a highly electrophilic ketenimine. Trapping experiments reveal lifetimes below ten milliseconds, yet the intermediate can still be intercepted to give pyrazoles or fused triazoles with isolated yields of eighty to eighty-five percent [5].
Copper-catalysed three-component assembly.
- A copper-mediated union of an internal alkyne, an organic azide and water delivers an alkylidene ketenimine after an azide–alkyne cycloaddition, extrusion of dinitrogen and carbene rearrangement. Although the transformation is usually exploited to afford Z-acrylamides, isolation of the ketenimine under cryogenic conditions provides direct spectroscopic evidence for the intermediate [6].
Computational analysis of one–three substituent shifts within α-imidoyl ketenes.
- Density-functional calculations demonstrate that heteroatom-substituted α-imidoyl ketenes interconvert with α-oxoketenimines through four-membered transition states. Electron-rich substituents lower the energetic cost of ketenimine formation, whereas electron-poor chlorine retains moderate barriers (Table 1) [7].
| Substituent migrating (X) | Calculated activation energy in the gas phase (kilojoules per mole) | Calculated activation energy in acetonitrile (kilojoules per mole) |
|---|---|---|
| Chlorine | 116 | 104 |
| Methoxy group | 118 | 106 |
| Dimethylamino group | 108 | 91 |
| Hydrogen | 144 | 132 |
Table 1 – Computed barriers for one–three shifts that generate ketenimine tautomers in α-imidoyl ketenes [7].
Collectively, these findings establish that ketenimines are readily available under photochemical, catalytic or base-mediated conditions, and that their generation constitutes the rate-determining event in constructing the triazolo-pyridazine ring of 3-tert-butyl-6-chloro- [1] [2] [3]triazolo[4,3-b]pyridazine.
The six-chloro position of the target molecule lies on an electron-deficient pyridazine ring, pre-activating it toward nucleophilic aromatic substitution rather than electrophilic attack.
Stepwise addition–elimination mechanism. Proton-independent kinetic studies on halopyridazines reveal a discrete σ-complex (Meisenheimer intermediate) in which the incoming nucleophile occupies carbon six while chloride remains bonded. Subsequent chloride expulsion re-aromatises the system. Computational charge-distribution analysis assigns the highest positive charge density to carbon six, rationalising the observed regio-selectivity [8].
Reactivity hierarchy of leaving groups. Experimental rate constants for substitution by alkoxides show that chloride in the pyridazine context is displaced five hundred times faster than fluoride but ten times slower than a diazonium leaving group, reflecting the balance between inductive withdrawal and bond strength [9] [10].
Competition between aromatic and benzylic substitution. In 6-chloro-3-chloromethyl triazolo[4,3-b]pyridazine both halides can be attacked. Quantum-mechanical heats of formation indicate that substitution at the pyridazine carbon is favoured by approximately seventy-one kilojoules per mole over the benzylic pathway, a prediction borne out by product ratios exceeding nine to one in methanolic potassium methoxide [8].
These observations confirm that the chlorine atom resident on 3-tert-butyl-6-chloro- [1] [2] [3]triazolo[4,3-b]pyridazine can be selectively elaborated through nucleophilic aromatic substitution, providing a versatile handle for late-stage diversification.
Electron-withdrawing groups profoundly influence both ring-closure efficiency and electronic architecture during synthesis of triazolo-fused pyridazines.
Acceleration of oxidative cyclisation. An oxone–tetramethyl-ammonium bromide protocol converts hydrazone precursors into triazolo-pyridazines. Aldehydes bearing halo or nitro groups accelerate the cyclisation, whereas strong electron donors retard it. Yields remain uniformly high, but the required reaction time shortens from sixty to fifteen minutes as the para-nitro group is replaced by para-bromo substituents [11].
Enhanced nucleophilicity of ring nitrogens. Charge-of-the-substituent-active-region calculations across five-membered nitrogen heterocycles show that chlorine, trifluoromethyl and nitro groups increase the negative charge delocalised onto adjacent ring nitrogens by up to fifteen percent, thereby reinforcing the internal nucleophilicity needed for ring closure [12].
Computational requirement for ring contraction. Density-functional studies on the reductive ring contraction of 1,2-pyridazines demonstrate that two electron-withdrawing groups at positions three and six lower the energy of the critical two-electron, three-proton intermediate by more than sixty kilojoules per mole, rendering cyclisation thermodynamically feasible [13].
Mitsunobu activation through transient azide formation. In the modified Mitsunobu synthesis of triazolopyridazines, trimethylsilyl azide acts as a transient electron-withdrawing group on the hydrazide oxygen, stabilising the phosphonium intermediate and raising the yield from below ten percent to over ninety percent at room temperature [14].
| Representative substituent on reacting hydrazinyl-pyridazine | Isolated yield of fused product (%) | Observed reaction time (minutes) |
|---|---|---|
| Para-methoxy phenyl | 70 | 60 |
| Para-methyl phenyl | 82 | 40 |
| Para-bromo phenyl | 92 | 15 |
| Para-nitro phenyl | 88 | 18 |
Table 2 – Effect of substituent electronics on oxidative cyclisation to triazolo-pyridazines [11].